molecular formula C12H11NO2S B1519538 Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate CAS No. 100063-18-1

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate

Cat. No.: B1519538
CAS No.: 100063-18-1
M. Wt: 233.29 g/mol
InChI Key: FFONRRVXTKXMDU-UHFFFAOYSA-N
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Description

“Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate” is a chemical compound that belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .


Synthesis Analysis

The synthesis of thiazole derivatives, which include “this compound”, is often carried out through the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This process is usually performed in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Efficient Synthesis and Drug Discovery Applications

  • Synthesis of Hydroxy-Substituted Derivatives: A study described an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their potential as new building blocks in drug discovery. These compounds, including derivatives related to "Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate," offer versatile substitution possibilities for further chemical exploration and application in medicinal chemistry (Durcik et al., 2020).

Molecular Aggregation and Spectroscopic Studies

  • Spectroscopic Studies on Molecular Aggregation: Research into the molecular aggregation of compounds similar to "this compound" showed significant insights into their behavior in different solvents. These studies reveal how molecular aggregation affects fluorescence lifetimes and circular dichroism (CD) spectra, suggesting the potential use of these compounds in studying molecular interactions and designing materials with specific optical properties (Matwijczuk et al., 2016).

Antiproliferative Effects

  • Antiproliferative Activity on Human Leukemic Cells: Certain thiazolidinone analogues, closely related to the core structure of "this compound," have been synthesized and evaluated for their antiproliferative effects on human leukemic cells. These studies contribute to the ongoing search for new anticancer agents, demonstrating the therapeutic potential of thiazole derivatives (Kumar et al., 2014).

Mesomorphic Behavior and Liquid-Crystalline Phases

  • Investigation of Mesomorphic Behavior: Research into the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, which share structural motifs with "this compound," helps understand the impact of molecular structure on the liquid-crystalline properties. These studies are crucial for developing new materials for applications in displays, sensors, and other technologies (Naoum et al., 2015).

Safety and Hazards

Thiazole derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are usually the respiratory system .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future directions may include the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Properties

IUPAC Name

methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFONRRVXTKXMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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